Reduced Dihydroorotase Inhibition: A Potential Advantage for Minimizing Off-Target Effects
Ethyl 4-oxo-4H-chromene-6-carboxylate exhibits markedly weaker inhibition of dihydroorotase (DHOase) compared to the known inhibitor 5-aminoorotic acid (5-AOA). While 5-AOA shows potent inhibition with an IC50 of 9.87 μM, the target compound demonstrates an IC50 of 1,000,000 nM (1,000 μM), indicating a >100-fold lower potency against this enzyme [1][2]. This reduced activity may be beneficial in contexts where DHOase inhibition is an undesirable off-target effect, allowing for cleaner pharmacological profiling.
| Evidence Dimension | Inhibition of dihydroorotase (DHOase) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1,000 μM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC50 = 9.87 μM (9,870 nM) |
| Quantified Difference | Target compound IC50 is approximately 101-fold higher (weaker inhibition) |
| Conditions | Target compound: Assayed at 10 μM concentration, pH 7.37, using dihydroorotase from mouse Ehrlich ascites cells [1]; Comparator: Enzyme assay for human CAD dihydroorotase domain [2] |
Why This Matters
Significantly lower potency against DHOase suggests a reduced potential for off-target enzyme inhibition, which is critical when selecting compounds for pathway-specific studies where DHOase modulation is not desired.
- [1] BindingDB. Entry for Ethyl 4-oxo-4H-chromene-6-carboxylate: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. BindingDB ID: BDBM50151057 (EntryID: 50047459). View Source
- [2] Eurofarma. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. OVID Discovery Database. IC50 values for 5-AOA (9.87 μM) and 5-FOA (191.59 μM). View Source
